![molecular formula C16H17NO5 B12278200 3-[Phenyl[(2-tetrahydropyranyl)oxy]methyl]isoxazole-4-carboxylic Acid](/img/structure/B12278200.png)
3-[Phenyl[(2-tetrahydropyranyl)oxy]methyl]isoxazole-4-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Phenyl[(2-tetrahydropyranyl)oxy]methyl]isoxazole-4-carboxylic Acid is a research chemical with the molecular formula C16H17NO5 and a molecular weight of 303.31 g/mol. This compound is known for its utility in various scientific research applications, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Phenyl[(2-tetrahydropyranyl)oxy]methyl]isoxazole-4-carboxylic Acid typically involves the use of metal-free synthetic routes. One common method is the (3 + 2) cycloaddition reaction, which employs catalysts such as Cu(I) or Ru(II) . due to the drawbacks associated with metal-catalyzed reactions, including high costs and toxicity, alternative metal-free synthetic routes have been developed .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the synthetic routes for large-scale production. This includes the use of eco-friendly and cost-effective reagents and conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[Phenyl[(2-tetrahydropyranyl)oxy]methyl]isoxazole-4-carboxylic Acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-[Phenyl[(2-tetrahydropyranyl)oxy]methyl]isoxazole-4-carboxylic Acid is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of biochemical pathways and molecular interactions.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[Phenyl[(2-tetrahydropyranyl)oxy]methyl]isoxazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its various applications in research and industry.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
3-[Phenyl[(2-tetrahydropyranyl)oxy]methyl]isoxazole-4-carboxylic Acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its utility in diverse research applications make it a valuable compound in scientific studies.
Propiedades
Fórmula molecular |
C16H17NO5 |
|---|---|
Peso molecular |
303.31 g/mol |
Nombre IUPAC |
3-[oxan-2-yloxy(phenyl)methyl]-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C16H17NO5/c18-16(19)12-10-21-17-14(12)15(11-6-2-1-3-7-11)22-13-8-4-5-9-20-13/h1-3,6-7,10,13,15H,4-5,8-9H2,(H,18,19) |
Clave InChI |
CTEKQMBDOVQCNP-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)OC(C2=CC=CC=C2)C3=NOC=C3C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



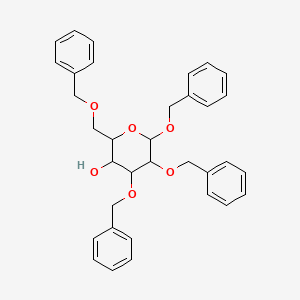
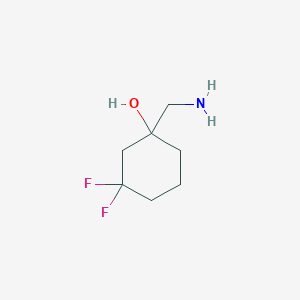
![tert-butyl (1S,5R,6S)-6-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12278140.png)


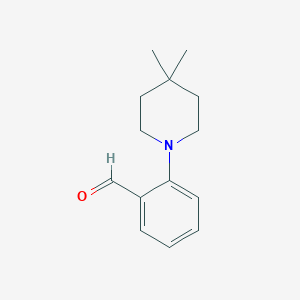
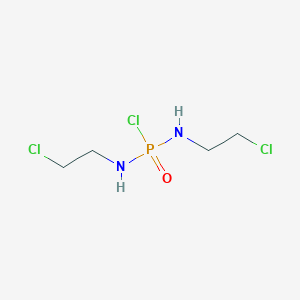
![3-Tert-butyl-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B12278180.png)

![tert-butyl N-methyl-N-(4-methylphenyl)sulfonylcarbamate;tert-butyl N-[(4-methylphenyl)sulfonylmethyl]carbamate](/img/structure/B12278183.png)

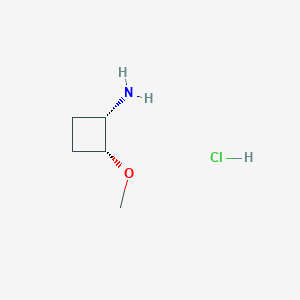
![N-butylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12278203.png)
